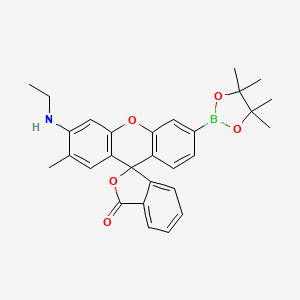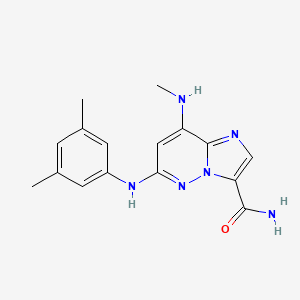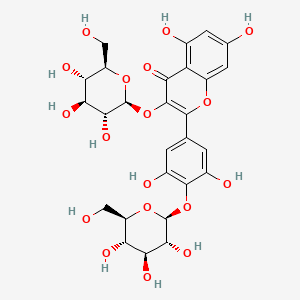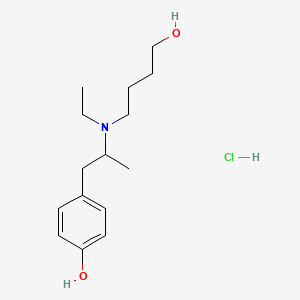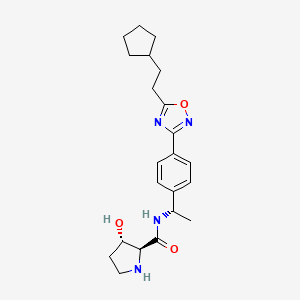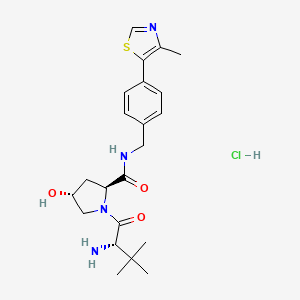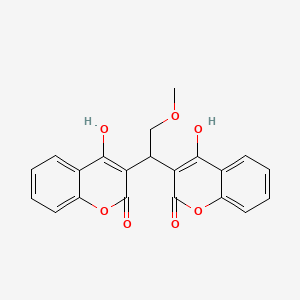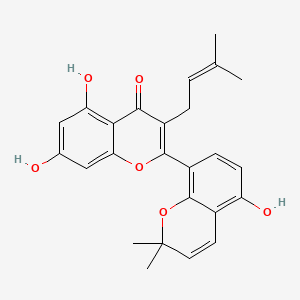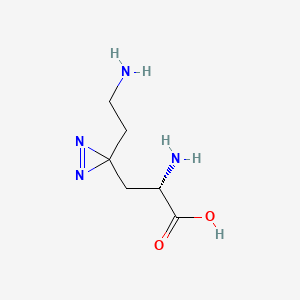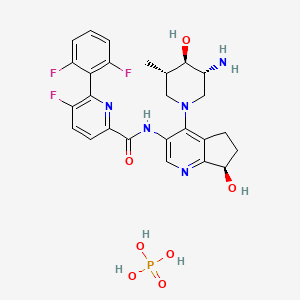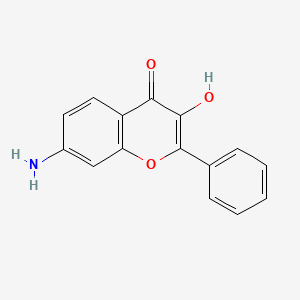
4h-1-Benzopyran-4-one,7-amino-3-hydroxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- is a compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters, followed by cyclization and subsequent functional group modifications. Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Substitution: The amino and hydroxy groups on the benzopyran ring can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinones, oxidized flavonoids.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters.
Signal Transduction: It modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl- (Pinocembrin): Known for its anti-inflammatory and antioxidant properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl- (Tectochrysin): Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
7-amino-3-hydroxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,18H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCLXADHUKWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
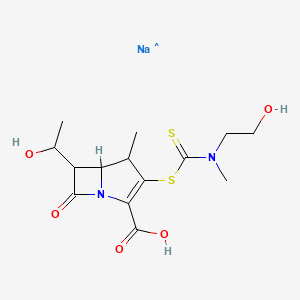

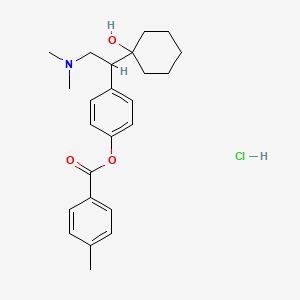
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
